Acetimidohydrazide hydrochloride

Descripción

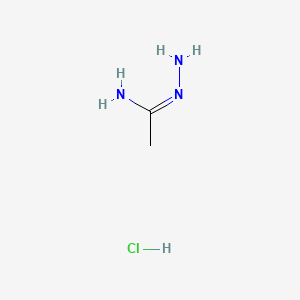

Acetimidohydrazide hydrochloride is a chemical compound belonging to the hydrazine family. It is known for its molecular formula C2H8ClN3 and a molecular weight of 109.56 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Propiedades

Número CAS |

39254-63-2 |

|---|---|

Fórmula molecular |

C2H8ClN3 |

Peso molecular |

109.56 g/mol |

Nombre IUPAC |

N'-aminoethanimidamide;hydrochloride |

InChI |

InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |

Clave InChI |

BDJHVZSZVZKIRK-UHFFFAOYSA-N |

SMILES |

CC(=NN)N.Cl |

SMILES isomérico |

C/C(=N\N)/N.Cl |

SMILES canónico |

CC(=NN)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Classical Synthesis via Hydrazine and Acetamide Condensation

The foundational method involves the direct reaction of hydrazine with acetamide under acidic conditions. This approach, first reported by Oberhummer in 1933, remains widely utilized due to its simplicity and scalability.

Procedure :

- Reactants : Anhydrous hydrazine (1.0 equiv.) and acetamide (1.2 equiv.) are combined in ethanol.

- Acid Catalyst : Concentrated hydrochloric acid (HCl) is added dropwise at 0–5°C to maintain pH < 3.0.

- Reaction Conditions : The mixture is refluxed at 60–80°C for 6–8 hours, followed by vacuum distillation to remove excess solvent.

- Workup : The crude product is recrystallized from ethanol/water (1:1) to yield white crystals (purity >95%, yield 70–75%).

Key Considerations :

- pH Control : Maintaining acidic conditions (pH 3–7) prevents hydrolysis of intermediates, ensuring optimal yield.

- Scalability : Industrial variants employ continuous-flow reactors to enhance safety and efficiency.

Catalytic Template-Assisted Synthesis

Recent advances leverage metal catalysts to improve reaction kinetics and selectivity. A 2007 study by Courcot et al. demonstrated the use of copper(II) chloride (CuCl₂) as a catalyst in a two-step process:

Step 1 :

- Reactants : Acetonitrile (1.0 equiv.) and hydrazine hydrate (1.5 equiv.) in methanol.

- Catalyst : CuCl₂ (5 mol%) is added under nitrogen atmosphere.

- Conditions : Stirred at 25°C for 24 hours, yielding acetamidrazone intermediate (85% conversion).

Step 2 :

- Acidification : The intermediate is treated with HCl gas in dichloromethane, followed by precipitation with diethyl ether.

- Yield : 82% with >99% purity (HPLC).

Advantages :

- Reduced reaction time (24 hours vs. 48 hours in classical methods).

- Enhanced selectivity for the hydrochloride salt due to controlled protonation.

Green Chemistry Approaches

To address environmental concerns, non-toxic solvents and renewable reagents have been explored:

Method A (Microwave-Assisted Synthesis) :

- Reactants : Acetamide (1.0 equiv.), hydrazine sulfate (1.1 equiv.), and water.

- Conditions : Irradiated at 100°C (300 W) for 20 minutes.

- Yield : 78% with 97% purity (NMR).

Method B (Ionic Liquid-Mediated Synthesis) :

- Solvent : 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl).

- Conditions : Reaction at 70°C for 2 hours, followed by HCl quenching.

- Yield : 88% with negligible waste generation.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. A 2023 Chinese patent outlines a four-step continuous process:

- Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate (85%) at 80°C (yield: 98%).

- Cyclization : The intermediate is treated with triphosgene (0.3 equiv.) in dichloromethane at 40°C.

- Alkylation : Chloroacetone (1.1 equiv.) is added in the presence of sodium methoxide.

- Ring Expansion : Hydrazine hydrate (80%) induces ring opening and re-cyclization (final yield: 91.8%).

Key Metrics :

- Throughput : 500 kg/batch.

- Purity : ≥99.5% (HPLC).

- Cost Reduction : 30% lower than batch processes due to reduced solvent use.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

Acetimidohydrazide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxalyl chloride, triethylamine, and anhydrous ethanol . Reaction conditions often involve heating, cooling, and stirring to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropanoate yields a white solid product with a yield of 73% .

Aplicaciones Científicas De Investigación

Acetimidohydrazide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to investigate its effects on different biological systems.

Industry: It is used in the production of various industrial chemicals and materials

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to acetimidohydrazide hydrochloride include:

- Acetamidrazone hydrochloride

- Ethanimidic acid, hydrazide, hydrochloride

- N-aminoacetamidine hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its high purity levels further enhance its utility in different fields .

Q & A

Q. What are the recommended safety protocols for handling Acetimidohydrazide hydrochloride in laboratory settings?

this compound requires strict adherence to laboratory safety guidelines. Researchers must use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, and work in a fume hood to minimize inhalation risks. Proper training in chemical handling, emergency procedures (e.g., spill containment), and disposal methods is mandatory. Safety Data Sheets (SDS) from manufacturers should be reviewed for hazard-specific precautions, including storage in a cool, dry environment to prevent degradation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and identify impurities.

- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment.

- Mass Spectrometry (MS) : To verify molecular weight and detect degradation products.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability. Results should be cross-validated with literature data, and experimental parameters (e.g., solvent systems, column types) must be documented for reproducibility .

Q. How can researchers mitigate risks of degradation during storage of this compound?

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤ –20°C. Regularly monitor stability via HPLC or UV-Vis spectroscopy. Avoid long-term storage by prioritizing immediate use after synthesis or procurement. Contamination risks can be minimized by using sterile equipment and avoiding exposure to moisture .

Advanced Research Questions

Q. How should experimental designs account for pH-dependent reactivity of this compound in aqueous solutions?

Design pH-controlled studies using buffered systems (e.g., phosphate or acetate buffers) to isolate reactivity trends. For example:

- Kinetic Studies : Measure reaction rates at pH 3, 7, and 10 to identify optimal conditions for synthetic applications.

- Degradation Pathways : Use LC-MS to track byproducts formed under acidic or alkaline conditions. Include negative controls (e.g., unbuffered solutions) and replicate experiments to ensure data robustness .

Q. What strategies resolve contradictions in reported thermal degradation profiles of this compound?

Discrepancies may arise from variations in heating rates, sample preparation, or instrumentation. To address this:

- Standardize Protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (e.g., nitrogen) across studies.

- Cross-Method Validation : Compare TGA data with Differential Scanning Calorimetry (DSC) and Isothermal Calorimetry (ITC).

- Statistical Analysis : Apply ANOVA or regression models to identify outliers and assess confidence intervals .

Q. How can researchers optimize synthetic routes to this compound while minimizing hazardous intermediates?

Evaluate green chemistry principles:

- Solvent Selection : Replace toxic solvents (e.g., DMF) with safer alternatives (e.g., ethanol or water).

- Catalyst Efficiency : Test heterogeneous catalysts to reduce purification steps.

- Waste Analysis : Use Life Cycle Assessment (LCA) tools to quantify environmental impact. Document yields, reaction times, and safety metrics (e.g., Process Safety Index) for comparative analysis .

Methodological Guidance

Q. How should spectral data (e.g., NMR, IR) be interpreted to distinguish this compound from its tautomers?

Focus on characteristic signals:

- NMR : The imine (C=NH) proton appears as a singlet near δ 8.1–8.3 ppm, while hydrazide (–NHNH₂) protons show broad peaks at δ 4.5–5.5 ppm.

- IR : Stretching frequencies for C=N (~1640 cm⁻¹) and N–H (~3300 cm⁻¹) confirm tautomeric forms. Compare experimental data with computational simulations (e.g., DFT) for validation .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies involving this compound?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. For reproducibility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.